N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(2-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-15-6-3-4-7-17(15)13-24-21(27)22(28)25-14-20-26(10-5-11-31-20)32(29,30)18-8-9-19(23)16(2)12-18/h3-4,6-9,12,20H,5,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEZRGLKYXBZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC(=C(C=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:
Formation of 4-fluoro-3-methylphenylsulfonyl chloride: This intermediate is prepared by reacting 4-fluoro-3-methylbenzenesulfonyl chloride with a suitable base.
Synthesis of 1,3-oxazinan-2-ylmethylamine: This intermediate is synthesized by reacting 1,3-oxazinan-2-one with a suitable amine.
Coupling Reaction: The final step involves coupling the two intermediates with oxalyl chloride to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide
- Structural Differences: Sulfonyl Group: The benzenesulfonyl substituent in this compound has a 4-fluoro-2-methyl configuration, whereas the target compound features a 4-fluoro-3-methyl group. This positional isomerism may influence steric interactions and electronic effects at binding sites. Benzyl Substituent: The 2-methoxybenzyl group introduces a polar methoxy group, contrasting with the nonpolar 2-methylphenylmethyl group in the target compound. This difference could affect solubility (logP) and hydrogen-bonding capacity.
- Implications :
N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
- Structural Differences :
- Sulfonyl Group : Lacks the 3-methyl substituent present in the target compound, reducing steric bulk.
- Alkyl vs. Aryl Group : The 2-methylpropyl (isobutyl) group replaces the aromatic 2-methylphenylmethyl moiety, significantly altering lipophilicity and conformational flexibility.
- Implications :
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide
- Structural Differences :
- Core Structure : Features a thienylidene ring instead of an oxazinan ring, introducing sulfur-based resonance effects.
- Substituents : The benzamide group and fluorophenyl substituents differ from the ethanediamide linker in the target compound.
- The benzamide group could engage in different hydrogen-bonding patterns compared to the ethanediamide linker .
Comparative Analysis of Pharmacological and Physicochemical Properties
Table 1: Key Structural and Property Comparisons
*LogP values are estimated based on substituent contributions.
Mechanistic and Computational Insights
- Molecular Similarity Metrics :
- Bioactivity Clustering :
- Compounds with analogous sulfonamide groups (e.g., ) may cluster together in bioactivity profiles, as seen in . However, the target compound’s unique 3-methyl and 2-methylphenylmethyl groups could lead to divergent target interactions .
Biological Activity
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, characterized by an oxazinan ring and a sulfonyl group, suggests diverse biological activities, particularly in oncology and enzyme inhibition.
Structure and Synthesis
The compound can be synthesized through a multi-step process involving the formation of the oxazinan ring, introduction of the fluorinated aromatic group, and subsequent coupling reactions. The general synthetic route includes:
- Formation of the Oxazinan Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Fluorination : Introduction of the fluorine atom using fluorinating agents.
- Amide Bond Formation : Coupling of the oxazinan intermediate with an amine to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The functional groups present allow for modulation of enzymatic activity, potentially leading to inhibition or activation of various biochemical pathways.
Anticancer Properties
Recent studies have explored the cytotoxic effects of compounds related to this structure against various cancer cell lines. For instance, a series of oxazinonaphthalene derivatives exhibited significant antiproliferative activity against human cancer cell lines (e.g., A2780 and MCF-7) with IC50 values ranging from 4.47 to 52.8 μM . This indicates that similar compounds may also exhibit anticancer properties.
Enzyme Inhibition
The compound's sulfonyl group is known to facilitate interactions with enzymes, potentially acting as an inhibitor. The mechanism often involves binding to active sites and altering enzymatic function, which can be crucial in therapeutic applications targeting specific diseases.
Case Studies
- Cytotoxicity Evaluation : In a study evaluating oxazinone derivatives, selected compounds demonstrated significant cytotoxicity against resistant cancer cell lines, indicating their potential as effective chemotherapeutic agents .
- Molecular Docking Studies : These studies have shown that compounds similar to this compound can effectively bind to tubulin at specific sites, disrupting microtubule polymerization and leading to cell cycle arrest at the G2/M phase .
Data Tables
| Property | Details |
|---|---|
| Molecular Formula | C22H26FN3O6S |
| IUPAC Name | This compound |
| Potential Applications | Anticancer therapy, enzyme inhibition |
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A2780 | 4.47 | Cytotoxic |
| MCF-7 | 52.8 | Cytotoxic |
Q & A
Q. What are the optimal synthetic routes for this compound, and what critical parameters influence yield?
The synthesis involves three key steps: (1) sulfonation of the benzene ring using 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine), (2) cyclization to form the oxazinan ring via nucleophilic substitution at elevated temperatures (80–100°C), and (3) amidation using ethanediamide coupling agents like DCC (N,N′-dicyclohexylcarbodiimide) . Critical parameters include reaction temperature, solvent polarity (e.g., DMF for cyclization), and purification via column chromatography to isolate intermediates. Yield optimization requires strict anhydrous conditions during sulfonation and amidation steps.
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- NMR : 1H and 13C NMR confirm substituent positions and stereochemistry, with DEPT-135 resolving CH2/CH3 groups in the oxazinan ring .
- X-ray diffraction (XRD) : SHELX programs refine crystal structures, resolving torsional ambiguities in the sulfonyl-oxazinan linkage. ORTEP-3 visualizes thermal ellipsoids for conformational analysis .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (493.5 g/mol) and fragmentation patterns .
Q. What in vitro assays are suitable for initial biological screening?
Q. How does the sulfonyl group influence solubility and stability?
The sulfonyl moiety enhances aqueous solubility via polar interactions but may reduce stability in acidic conditions due to hydrolysis. Solubility profiles should be assessed using HPLC under varying pH (2–10) and temperatures (25–37°C) .
Q. What are the key safety considerations for handling this compound?
- Use PPE (gloves, goggles) due to potential irritancy of sulfonyl and amide groups.
- Avoid prolonged exposure to light/moisture to prevent degradation.
- Toxicity screening (e.g., Ames test) is recommended before in vivo studies .
Advanced Research Questions
Q. How can computational methods predict binding modes to enzymatic targets?
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions in the sulfonyl and amide groups .
- Molecular docking (AutoDock Vina) : Simulate binding to kinase ATP pockets, with scoring functions (e.g., binding energy < −7 kcal/mol) prioritizing high-affinity conformers .
Q. What strategies resolve contradictions in reported biological activities?
Discrepancies in enzyme inhibition data (e.g., IC50 variability) may arise from:
- Assay conditions : Differences in buffer ionic strength (e.g., 50 mM vs. 150 mM NaCl) alter ligand-protein interactions.
- Cell models : Primary vs. immortalized cells exhibit varying expression levels of target enzymes. Validate findings using orthogonal assays (e.g., SPR for binding kinetics) and replicate studies across ≥3 cell lines .
Q. How does hydrogen-bonding topology affect crystal packing and stability?
Graph set analysis (Etter’s rules) identifies motifs like R₂²(8) rings formed between sulfonyl O atoms and amide NH groups. These interactions stabilize the crystal lattice, as shown in XRD-derived Hirshfeld surfaces .
Q. What modifications improve metabolic stability without compromising activity?
Q. How can structure-activity relationships (SAR) guide derivative design?
- Pharmacophore mapping : Identify critical groups (sulfonyl, oxazinan methyl) using 3D-QSAR (CoMFA/CoMSIA).
- Fragment-based screening : Test truncated analogs (e.g., oxazinan-free derivatives) to isolate bioactive moieties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
